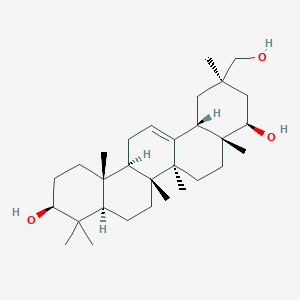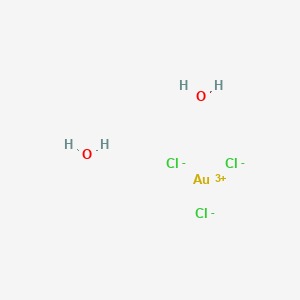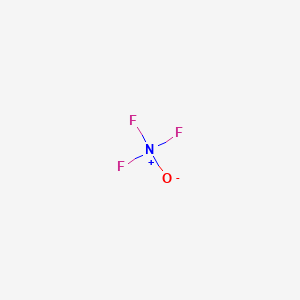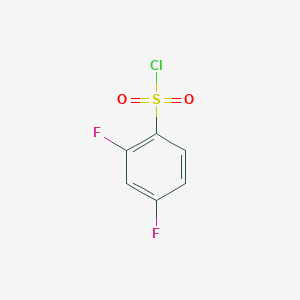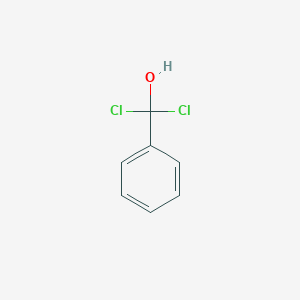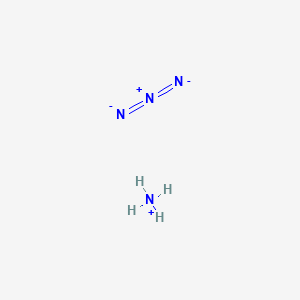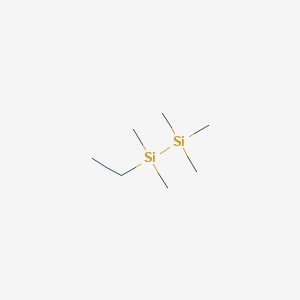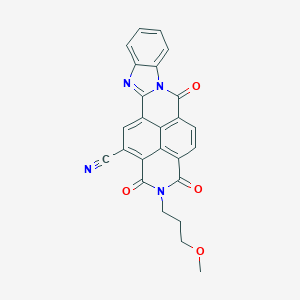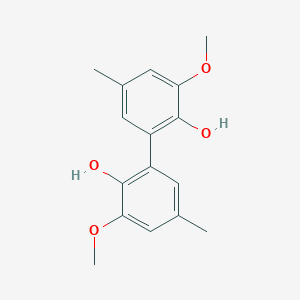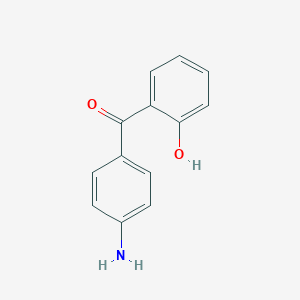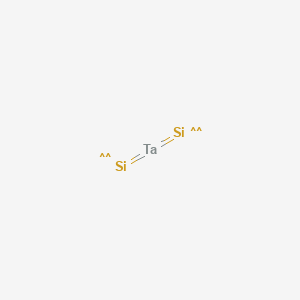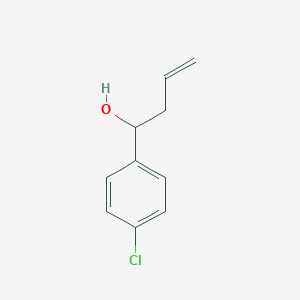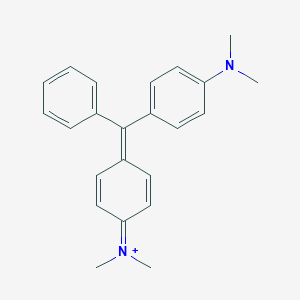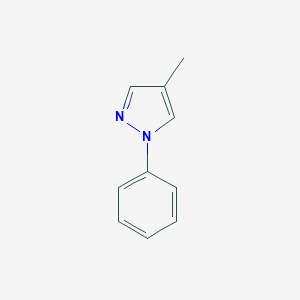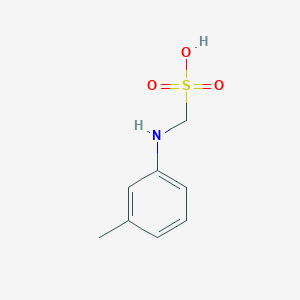
(3-methylanilino)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylanilino)methanesulfonic acid is an organosulfur compound with a unique structure that combines the properties of methanesulfonic acid and an aromatic amine. This compound is known for its strong acidity and ability to dissolve a wide range of metal salts, making it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(3-methylphenyl)amino]- typically involves the reaction of methanesulfonic acid with 3-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of methanesulfonic acid, [(3-methylphenyl)amino]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-methylanilino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(3-methylanilino)methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in electroplating, metal recovery, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, [(3-methylphenyl)amino]- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets through protonation, leading to changes in the structure and reactivity of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacks the aromatic amine group.
Benzenesulfonic acid: Contains an aromatic ring but differs in the position and nature of the substituents.
Toluene-4-sulfonic acid: Similar aromatic structure but with different functional groups.
Uniqueness
(3-methylanilino)methanesulfonic acid is unique due to the combination of its strong acidic properties and the presence of an aromatic amine group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
102-42-1 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
(3-methylanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-2-4-8(5-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
GKLLAQQMVKEFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)O |
Key on ui other cas no. |
102-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


